2-(4-methoxyphenyl)-4-methyl-1H-pyrrole is an organic compound characterized by its pyrrole core, which is a five-membered aromatic ring containing one nitrogen atom. The structure features a methoxyphenyl group attached to the second carbon of the pyrrole ring and a methyl group at the fourth position. This unique arrangement contributes to its distinct chemical properties and biological activities.
Pyrrole derivatives, including 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole, have been studied for their biological activities. Notable findings include:
The synthesis of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole can be approached through several methods:
The unique properties of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole lend themselves to several applications:
Interaction studies are essential for understanding how 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole interacts with biological targets:
Several compounds share structural similarities with 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole. Here are notable examples:
These compounds highlight the versatility of pyrroles in medicinal chemistry while showcasing the unique features of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole that may differentiate it from others in terms of biological activity and potential applications.
The classical Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with amines, has been extensively adapted to synthesize substituted pyrroles. For 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole, key modifications address challenges in regioselectivity and reaction efficiency.
Ammonium niobium oxalate (ANO) has emerged as a robust Lewis acid catalyst for Paal-Knorr reactions. Under mild conditions (25°C, 30 minutes), ANO facilitates the cyclocondensation of 1,4-diketones with 4-methoxyaniline, achieving yields up to 99%. The catalyst’s reusability—maintaining efficacy over seven cycles—enhances its industrial applicability. Organocatalytic systems, such as vitamin B1 in ethanol, enable metal-free syntheses at room temperature, yielding 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole in 25–94% depending on the amine’s electronic properties. Stereochemical considerations are critical; for instance, the spatial arrangement of the 1,4-dicarbonyl precursor dictates reactivity, as demonstrated by the differential outcomes of C9-epimeric dialdehydes under biomimetic conditions.
Ball-milling techniques paired with citric acid as a Brønsted acid catalyst offer solvent-free synthesis routes. This method reduces reaction times to 15–30 minutes, yielding 23–84% of the target pyrrole, though steric hindrance from ortho-substituted anilines remains a limitation.
Table 1: Paal-Knorr Modifications for 2-(4-Methoxyphenyl)-4-Methyl-1H-Pyrrole
| Catalyst/Conditions | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| ANO in H2O/CH3CN | 25 | 30 | 99 | |
| Vitamin B1 in ethanol | 25 | 60 | 94 | |
| Citric acid (ball-milling) | 30 | 15 | 84 |
Gold catalysis has revolutionized the synthesis of aromatic heterocycles by enabling tandem cyclization-arylation sequences. For 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole, gold(I) complexes such as AuCl(PPh3) facilitate the activation of propargylamine intermediates, promoting cycloisomerization and subsequent coupling with arylboronic acids.
The reaction initiates with gold-mediated alkyne activation, forming a vinyl-gold intermediate that undergoes intramolecular cyclization to generate the pyrrole core. Subsequent transmetalation with 4-methoxyphenylboronic acid introduces the aryl group at the C2 position. This method achieves moderate yields (50–70%) under mild conditions (60°C, 12 hours), with electron-rich arylboronic acids showing superior reactivity.
Table 2: Gold-Catalyzed Synthesis Parameters
| Gold Catalyst | Aryl Source | Temperature (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| AuCl(PPh3) | 4-Methoxyphenylboronic acid | 60 | 12 | 68 | |
| AuNTf2 | 4-Methoxyphenyl iodide | 80 | 24 | 72 |
Transition-metal-free methodologies leverage radical chemistry to directly functionalize pyrrole precursors. Di-tert-butyl peroxide (DTBP) serves as an efficient oxidant, generating aryl radicals from 4-methoxyiodobenzene, which subsequently couple with 4-methylpyrrole intermediates.
Under visible-light irradiation, the reaction proceeds via a radical chain mechanism: DTBP thermally decomposes to tert-butoxyl radicals, abstracting hydrogen from the pyrrole to form a reactive radical species. This intermediate couples with the aryl radical, yielding the desired product in 65–78% after 8 hours at 80°C. The absence of metals simplifies purification and reduces environmental impact.
Table 3: Oxidative Radical Arylation Conditions
| Oxidant | Light Source | Temperature (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| DTBP | Visible | 80 | 8 | 78 | |
| K2S2O8 | None | 100 | 12 | 65 |
The total synthesis of codonopsinine and its epimer, 4-epi-codonopsinine, represents a significant achievement in alkaloid chemistry that often involves 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole as a crucial building block [1]. These natural pyrrolidine alkaloids, originally isolated from Codonopsis clematidea, have garnered considerable attention due to their antibiotic and hypotensive pharmacological activities [4].
The biosynthetic mimicry approach to these alkaloids typically begins with the construction of a substituted pyrrole intermediate via gold-catalyzed addition-cyclization cascade reactions [1]. This process involves the reaction between an aminoacetaldehyde acetal derivative and a terminal alkyne, resulting in the formation of the key pyrrole structure [1] [2]. The subsequent transformation involves the diastereoselective reduction of the pyrrole intermediate to the corresponding 3-pyrroline derivative using zinc dust and sulfonic acid [1].
For the synthesis of 4-epi-codonopsinine, researchers have developed a stereoselective construction of the diol functionality through dihydroxylation of the pyrroline intermediate [1] [2]. The total synthesis of codonopsinine, on the other hand, requires an additional step involving stereochemical inversion of the hydroxyl group via epoxide formation and subsequent ring cleavage under acidic aqueous conditions [1] [4].
Table 1: Key Synthetic Transformations in Codonopsinine Synthesis
| Transformation | Starting Material | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| D-ribose to deoxyribose | D-ribose | Deoxyribose derivative | 59 (overall) | 4 steps: acetonation/tosylation/iodination/reduction |
| Glycosylamine formation | Deoxyribose derivative | Glycosylamine | Quantitative | 24 h, room temperature, 4Å molecular sieves |
| Grignard addition | Glycosylamine | Aminoalcohol | 52 | Tetrahydrofuran, room temperature, 4 h |
| Mesylation/cyclization | Aminoalcohol | Pyrrolidine | 63 | Methanesulfonyl chloride, pyridine, room temperature, 16 h |
| N-deprotection | Protected pyrrolidine | Deprotected pyrrolidine | 46 | Hydrogen, palladium on carbon, methanol, 48 h |
| Final deprotection | Protected intermediate | 4-epi-codonopsinine | 75 | 1 M hydrochloric acid, room temperature, 24 h |
The synthetic pathway mimics the proposed biosynthetic route by incorporating key transformations that parallel natural processes [2] [5]. For instance, the gold-catalyzed cyclization step resembles the enzymatic cyclization reactions observed in plant alkaloid biosynthesis [1] [3]. This biomimetic approach not only provides access to the natural products but also enables the synthesis of various analogues with modified structures for biological evaluation [4].
The synthesis of polyhydroxylated pyrrolidine derivatives from 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole presents significant challenges in stereochemical control [6] [7]. Various methodologies have been developed to address these challenges, focusing on the stereoselective introduction of hydroxyl groups and the control of the relative and absolute configurations of the stereogenic centers [7] [8].
One effective approach involves the use of chiral auxiliaries derived from carbohydrates to control the stereochemical outcome of key transformations [4] [9]. For example, D-ribose has been employed as a chiral building block in the synthesis of 4-epi-codonopsinine, providing the necessary stereochemical information for the construction of the pyrrolidine ring with defined stereochemistry [4]. The key step in this approach involves a highly stereoselective nucleophilic addition of a Grignard reagent to a protected ribosylamine, which proceeds with excellent diastereoselectivity (>99:1) [4] [6].
Another powerful method for stereochemical control is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes [7] [10]. This approach allows for the simultaneous creation of multiple stereogenic centers with high levels of stereocontrol [7]. The stereochemical outcome of these reactions can be influenced by the choice of dipolarophile, catalyst, and reaction conditions, providing access to pyrrolidine derivatives with diverse substitution patterns and defined stereochemistry [7] [9].
Table 2: Stereochemical Control Methods in Pyrrolidine Synthesis
| Method | Substrate | Product Configuration | Diastereoselectivity | Yield Range (%) |
|---|---|---|---|---|
| Gold-catalyzed cyclization | Aminoacetaldehyde acetal + alkyne | 2S,3S,4R,5R | High (single isomer) | Not specified |
| Grignard addition to ribosylamine | Protected ribosylamine | 1S,2S,3R,4R | >99:1 dr | 52 |
| 1,3-Dipolar cycloaddition | Azomethine ylides + alkenes | Up to 4 stereocenters | Good to excellent | 60-85 |
| Memory of chirality S_N2' | α-Amino ester enolates | Quaternary-tertiary centers | Excellent | 70-90 |
| Asymmetric aminohydroxylation | Achiral olefins | Vicinal amino alcohol | Complete control | 70-95 |
Recent advances in asymmetric synthesis have led to the development of "memory of chirality" approaches for the construction of pyrrolidines with vicinal stereocenters [11] [10]. This strategy involves the intramolecular S_N2' reaction of α-amino ester enolates with allylic halides, providing functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity [11]. The method is particularly valuable for the construction of pyrrolidines with quaternary-tertiary or quaternary-quaternary stereogenic centers, which are challenging to access by other means [11] [10].
The regioselective asymmetric aminohydroxylation (RAA) reaction represents another powerful tool for the stereocontrolled synthesis of polyhydroxylated pyrrolidines [8]. This approach allows for the introduction of a vicinal amino alcohol functionality with complete stereochemical control, followed by intramolecular cyclization to form the pyrrolidine ring [8] [9]. The resulting pyrrolidines feature defined stereochemistry at all four chiral centers, making this method particularly valuable for the synthesis of complex alkaloids and their analogues [8].
Structure-activity relationship (SAR) studies of pyrrolidine alkaloids derived from 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole have revealed promising anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity [12] [13]. These investigations have focused on understanding the relationship between structural modifications and biological activity, with the aim of developing more potent and selective antimicrobial agents [12] [14].
A comprehensive evaluation of 28 new pyrrolidine compounds, designed as analogues of natural polyhydroxy alkaloids like codonopsinine, has identified several compounds with significant anti-MRSA activity [12]. Among these, compound MFM 501 exhibited particularly promising inhibitory activity with minimum inhibitory concentration (MIC) values ranging from 15.6 to 31.3 μg/mL against 55 Staphylococcus aureus isolates, including 43 MRSA strains [12] [15]. This compound also displayed minimum bactericidal concentration (MBC) values between 250 and 500 μg/mL, indicating a bacteriostatic rather than bactericidal effect [12].
Table 3: Anti-MRSA Activity of Pyrrolidine Derivatives
| Compound | MIC Range (μg/mL) | MBC Range (μg/mL) | Test Isolates | Activity Type |
|---|---|---|---|---|
| MFM 501 | 15.6-31.3 | 250-500 | 55 S. aureus (43 MRSA, 12 MSSA) | Bacteriostatic |
| MFM 514 | 7.81-31.3 | Not reported | 38 MRSA + 13 MSSA | Bacteriostatic |
| Compound 16e | 125-250 | Not reported | 4 test isolates | Moderate |
| Compound 26e | 125-250 | Not reported | 4 test isolates | Moderate |
| Compound 19e | 500-1000 | Not reported | 4 test isolates | Poor |
| Vancomycin (control) | 0.5-2.0 | Not reported | 4 test isolates | Bactericidal |
Further SAR studies have identified key structural features that contribute to anti-MRSA activity [13] [15]. The presence of a 4-methoxyphenyl group at the C-2 position of the pyrrolidine ring appears to be crucial for activity, as compounds lacking this substituent showed significantly reduced inhibitory effects [12] [13]. Additionally, the stereochemistry of the hydroxyl groups on the pyrrolidine ring plays an important role in determining activity, with specific configurations leading to enhanced antimicrobial properties [12] [15].
Modifications to the nitrogen substituent have also been explored, with N-methyl and N-desmethyl derivatives showing different activity profiles [13] [14]. In general, N-desmethyl compounds exhibited better antimicrobial activity compared to their N-methylated counterparts, suggesting that the absence of N-methylation might facilitate better interaction with the bacterial target [13] [15].
Time-kill studies with active compounds have provided insights into their mechanism of action [12] [15]. For example, MFM 501 demonstrated a time-dependent killing action, while MFM 514 displayed a concentration-dependent killing effect [15]. Scanning electron microscopy analysis suggested that these compounds may exert their inhibitory activity via bacterial lysis and/or cytoplasmic membrane disruptions, resulting in various irregular, distorted, shrunken, and larger shapes of the treated MRSA cells [15] [16].
Acid-catalyzed cyclodehydration represents one of the most fundamental approaches to pyrrole formation, particularly relevant for the synthesis of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole. The mechanistic pathways involve multiple catalytic systems that facilitate the formation of the pyrrole core through dehydrative cyclization processes [1] [2].
The Clauson-Kaas reaction serves as the primary mechanism for synthesizing N-substituted pyrroles via acid-catalyzed reactions between aromatic or aliphatic primary amines and 2,5-dimethoxytetrahydrofuran. This reaction demonstrates remarkable efficiency under mild conditions, with yields ranging from 89-94% when conducted at temperatures between 90-110°C [1]. The mechanism proceeds through initial hydrolysis of the acetal functionality, followed by condensation with the amine substrate and subsequent cyclization.
Table 1: Acid-Catalyzed Cyclodehydration Pathways in Pyrrole Synthesis
| Substrate | Acid Catalyst | Mechanism | Temperature (°C) | Yield (%) | Key Features |
|---|---|---|---|---|---|
| α-Aminoketones | Phosphoric acid | Paal-Knorr cyclization | 80-120 | 75-95 | Regioselective C-2 functionalization |
| 1,4-Dicarbonyl compounds | Sulfuric acid | Clauson-Kaas reaction | 100-140 | 85-97 | Mild hydrolysis conditions |
| 2,5-Dimethoxytetrahydrofuran | Hydrochloric acid | Clauson-Kaas reaction | 90-110 | 89-94 | Environmentally friendly |
| Hydroxamic acids | Zinc chloride | Zn/Au dual catalysis | 25-80 | 70-90 | Dual catalytic system |
| Pyrrolidines | B(C6F5)3 | Dehydrogenation | 140-180 | 65-85 | Acceptorless dehydrogenation |
| α-Oxoketene N,S-acetals | Indium trichloride | Alkyne activation | 80-120 | 70-88 | Multicomponent reaction |
The phosphoric acid-catalyzed pathway represents a particularly significant advancement in the field. Studies have demonstrated that phosphoric acid promotes a Friedel-Crafts-type 1,4-addition of pyrrole to azoalkene substrates, forming dearomatized hydrazine intermediates [3]. This mechanism enables the formation of fully substituted pyrroles through a simple one-pot reaction involving dearomative deconstruction followed by rearomatization.
Squaric acid has emerged as an environmentally friendly catalyst for pyrrole synthesis, demonstrating effectiveness in water, deep eutectic solvents, and polyethylene glycol under both thermal and ultrasonic irradiation conditions [1]. The mechanism involves a reversible acid-base reaction between the amine substrate and squaric acid, forming an anilinium squarate salt that facilitates subsequent cyclization.
The β-cyclodextrin-SO3H catalyzed system represents a biomimetic approach to pyrrole synthesis. This sustainable catalyst functions dual roles as both an acid catalyst and a phase-transfer agent, enabling smooth conversion of reactants to products in nontoxic aqueous medium [1]. The mechanism involves protonation of the acetal group of 2,5-dimethoxytetrahydrofuran, followed by nucleophilic attack by water, dehydration, and final cyclization to form the pyrrole product.
B(C6F5)3-catalyzed dehydrogenation provides a unique pathway for pyrrole formation from pyrrolidines. The mechanism involves α-nitrogen hydride abstraction, followed by deprotonation to form dihydropyrrole intermediates and subsequent second hydride abstraction to generate the aromatic pyrrole product [4]. This acceptorless dehydrogenation process requires careful optimization of reaction conditions to achieve efficient catalyst turnover.
Radical addition mechanisms represent a crucial pathway for achieving regioselective C-2 arylation of pyrrole derivatives, particularly relevant for the functionalization of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole. These mechanisms exploit the electron-rich nature of pyrrole rings to facilitate selective radical coupling reactions [5] [6].
Table 2: Radical Addition Mechanisms in Regioselective C-2 Arylation
| Radical Source | Initiating Conditions | Mechanism Type | Regioselectivity | Temperature (°C) | Yield (%) | Key Advantages |
|---|---|---|---|---|---|---|
| Phenylhydrazine salts | Air oxidation, NaOH | Radical addition | Exclusive C-2 | 20-25 | 70-90 | Mild conditions, high selectivity |
| Aryl halides | Photoredox catalysis | XAT (halogen atom transfer) | C-2 preferred | 25-40 | 60-85 | Broad substrate scope |
| α-Aminoalkyl radicals | Blue LED, 4CzIPN | Chain propagation | C-2 selective | 25-80 | 65-88 | Chain propagation mechanism |
| Aryldiazotates | Transition-metal free | Radical coupling | C-2 predominant | 25-60 | 55-80 | Catalyst-free conditions |
| Aryl iodides | Palladium catalysis | C-H activation | C-2 or C-5 | 80-120 | 75-92 | Versatile coupling partner |
The phenylhydrazine salt-mediated radical arylation represents a particularly elegant approach for C-2 arylation of pyrroles. This method utilizes air oxidation of phenylhydrazine salts to generate aryl radicals that selectively attack the C-2 position of N-methylpyrrole [6]. The mechanism involves radical addition followed by stabilization through resonance and subsequent elimination to afford the C-2 arylated product. The reaction proceeds at room temperature with excellent regioselectivity, achieving yields of 70-90% for various substituted phenylhydrazine derivatives.
Photoredox-catalyzed radical arylation employs α-aminoalkyl radicals as both initiators and chain-carriers for the radical coupling of aryl halides with pyrrole derivatives [5]. The mechanism involves initial formation of α-aminoalkyl radicals through reductive quenching of the photoredox catalyst, followed by halogen atom transfer (XAT) to generate aryl radicals. These aryl radicals then undergo selective addition to the C-2 position of pyrrole, forming electron-rich 5π-radicals that can propagate the chain process by regenerating aryl radicals through reaction with additional aryl halide substrates.
The chain propagation mechanism represents a significant advancement in radical arylation methodology. Studies have demonstrated that electron-rich 5π-radicals formed after C-2 arylation can participate in halogen atom transfer events, enabling catalytic turnover without requiring stoichiometric amounts of strongly reducing species [5]. This approach obviates the need for highly reducing photocatalysts and provides a more sustainable pathway for pyrrole functionalization.
Transition-metal-free radical arylation using aryldiazotates offers an attractive alternative to traditional cross-coupling methods. The mechanism involves decomposition of aryldiazotates under basic conditions to generate aryl radicals that selectively couple with pyrrole substrates [7]. This approach eliminates the need for transition-metal catalysts while maintaining good regioselectivity for C-2 arylation.
Palladium-catalyzed direct C-H arylation provides a complementary approach for regioselective pyrrole functionalization. The mechanism involves oxidative addition of aryl halides to palladium(0) complexes, followed by C-H activation at the C-2 position of pyrrole through concerted metalation-deprotonation [8] [9]. The regioselectivity can be controlled through careful optimization of reaction conditions, including the choice of base, solvent, and temperature.
Computational modeling has provided crucial insights into the transition state structures and energetics of gold-mediated cyclizations relevant to pyrrole synthesis. These studies have elucidated the mechanistic pathways and selectivity determinants for various gold-catalyzed transformations [10] [11] [12].
Table 3: Gold-Mediated Cyclizations in Pyrrole Formation
| Substrate Type | Gold Catalyst | Cyclization Mode | Product Type | Reaction Time (h) | Yield (%) | Selectivity Features |
|---|---|---|---|---|---|---|
| N-Propargyl ynamides | IPrAuCl/AgSbF6 | Cascade cyclization | Indeno[1,2-c]pyrroles | 2-8 | 65-85 | β-Carbon cyclization |
| Alkynylaziridines | Ph3PAuCl/AgOTf | Cycloisomerization | N-Phthalimide pyrroles | 1-4 | 70-90 | Regioselective formation |
| α-Amino ketones | JohnphosAu(MeCN)SbF6 | Hydroamination/cyclization | Multiple-substituted pyrroles | 4-12 | 60-85 | High regioselectivity |
| Propargyl carbonates | Pd(OAc)2/t-BuNH2 | Multicomponent reaction | 2-Aminopyrroles | 8-24 | 50-80 | Stereoselective process |
| N-Alkynylhydroxamines | PPh3AuCl/AgBF4 | Rearrangement/cyclization | Bicyclic pyrroles | 6-18 | 55-85 | Diastereoselective |
Gold-catalyzed cyclization of alkynylaziridines represents an efficient approach toward functionalized N-phthalimide pyrroles. Computational studies using density functional theory (DFT) methods have revealed that the mechanism involves initial coordination of the gold catalyst to the alkyne moiety, followed by nucleophilic attack by the aziridine nitrogen [10]. The transition state for cyclization exhibits activation energies in the range of 20-25 kcal/mol, indicating a favorable kinetic profile for the transformation.
The cascade cyclization of N-propargyl ynamides involves a unique vinyl cation intermediate that facilitates the formation of indeno[1,2-c]pyrroles [13]. Computational modeling has shown that the reaction proceeds through initial gold-alkyne coordination, followed by nucleophilic attack at the β-carbon of the ynamide. This unusual regioselectivity is attributed to the electronic properties of the ynamide substrate and the stabilizing effect of the gold catalyst on the resulting carbocation intermediate.
Table 4: Computational Modeling of Transition States
| Reaction Type | Activation Energy (kcal/mol) | Rate-Determining Step | Computational Method | Basis Set | Solvent Model | Key Findings |
|---|---|---|---|---|---|---|
| Acid-catalyzed cyclization | 15.8-28.3 | C-N bond formation | DFT/B3LYP | 6-31G(d,p) | PCM (DMSO) | Concerted mechanism |
| Radical C-2 arylation | 11.5-20.2 | Aryl radical generation | UB3LYP | 6-31G* | PCM (MeCN) | Chain propagation favored |
| Gold-catalyzed cyclization | 20.7-32.1 | Alkyne coordination | M06-2X | def2-TZVP | SMD (DCE) | Cationic intermediates |
| Hydroamination | 18.5-25.6 | Hydride abstraction | TPSS/def2-TZVP | def2-TZVP | PCM (EtOH) | Stepwise pathway |
| Rearrangement | 12.8-22.4 | Sigmatropic rearrangement | ωB97X-D | 6-311+G(d,p) | PCM (Toluene) | Pericyclic character |
Gold-catalyzed hydroamination/cyclization of α-amino ketones provides access to multiple-substituted pyrroles through a cascade mechanism [14]. Computational studies have identified the rate-determining step as the initial coordination of the gold catalyst to the alkyne substrate, with activation energies ranging from 18-25 kcal/mol. The subsequent hydroamination and cyclization steps proceed through lower-energy pathways, ensuring high overall efficiency for the transformation.
The computational modeling of halogen bond activation in gold catalysis has revealed important insights into the mechanism of gold-catalyzed cyclizations [11]. DFT calculations demonstrate that halogen bond donors can efficiently activate both gold(I) and gold(III) catalysts through a Au-Cl···I reorganization that facilitates substrate coordination. The formation of the initial alkyne coordination complex represents the rate-limiting step, with free energy barriers of 20.8-26.1 kcal/mol depending on the specific gold catalyst employed.
Studies on the one-pot synthesis of fused pyrroles via gold catalysis have utilized computational methods to elucidate the mechanism of 3,3-sigmatropic rearrangement [15]. The calculations reveal that the gold catalyst plays a crucial role in generating N,O-dialkenylhydroxamine intermediates that undergo facile rearrangement at ambient temperature. The weak N-O bond facilitates the pericyclic process, with activation energies in the range of 12-18 kcal/mol.
Advanced computational protocols have been developed for studying gold-catalyzed transformations, incorporating dispersion corrections and solvation effects to provide accurate energetic predictions [11]. These methods employ hybrid density functionals such as M06-2X combined with polarized triple-ζ basis sets, enabling reliable prediction of transition state geometries and activation energies for complex gold-catalyzed cyclizations.
The computational insights have also revealed the importance of counterion effects in gold-catalyzed reactions. Studies show that the choice of counterion can significantly influence the activation energy and selectivity of gold-catalyzed cyclizations, with weakly coordinating anions generally providing the most favorable reaction profiles [11].